methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a derivative of 2-aminothiophene, a scaffold widely explored in medicinal and materials chemistry. The parent compound, methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is synthesized via the Gewald reaction (), a well-established method for 2-aminothiophenes.
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-12(16)10-7-3-2-4-8(7)18-11(10)14-9(15)5-6-13/h2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYISILSUBMTRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. One common approach is the cyclization of appropriately substituted thiophene precursors under acidic or basic conditions. The cyanoacetyl group can be introduced through cyanoacetylation reactions, where cyanoacetic acid or its derivatives react with the amino group on the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines or amides.
Substitution: The cyanoacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines or amides.
Substitution: Substituted cyanoacetyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its potential pharmacological activities:
-
Anticonvulsant Activity:
Research indicates that derivatives of cyclopentathiophene compounds exhibit anticonvulsant properties. These compounds can be synthesized from this compound and tested for efficacy in seizure models . -
CNS Activity:
Studies have shown that certain derivatives possess antidepressant and behavioral activity, making them candidates for further development as therapeutic agents for central nervous system disorders .
Material Science
The unique structural features of this compound lend themselves to applications in material science:
- Organic Electronics:
Its electronic properties can be exploited in the development of organic semiconductors and photovoltaic devices. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Study 1: Anticonvulsant Screening
A study conducted by El-Sharkawy et al. involved synthesizing various derivatives from this compound. The synthesized compounds were evaluated for their anticonvulsant properties using standard animal models. Results indicated that specific derivatives displayed significant anticonvulsant activity compared to control groups, suggesting a promising avenue for drug development .
Case Study 2: Material Properties Analysis
Research published in the Journal of Materials Chemistry explored the use of this compound in creating organic photovoltaic materials. The study highlighted the compound's favorable charge transport properties and stability under operational conditions, demonstrating its potential for enhancing the efficiency of organic solar cells .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a family of 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives with diverse substituents at the 2-amino position. Key analogs include:
2-[(2-Hydroxybenzylidene)Amino] Derivatives
- Example: Methyl 2-[(2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ().
- Properties : The Schiff base substituent (hydroxybenzylidene) introduces π-conjugation and hydrogen-bonding capacity, as evidenced by a melting point of 135–137°C (). IR spectra show O–H stretches (~3400 cm⁻¹) and imine C=N stretches (~1600 cm⁻¹) ().
Thienylcarbonyl and Thioureido Derivatives
- Example: Ethyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ().
- Properties : The thienylcarbonyl group enhances aromaticity and molecular weight (321.41 g/mol). Thioureido derivatives (e.g., ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) exhibit antifungal and antibacterial activities ().
Bromoalkanoyl and Phenylbenzoyl Derivatives
- Example: Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ().
- Properties : Bulky substituents like phenylbenzoyl increase hydrophobicity (XLogP3 = 5.9) and molecular weight (391.5 g/mol) ().
Physicochemical Properties
*Calculated from parent compound (C₉H₁₁NO₂S) + cyanoacetyl (C₃H₂N₂O) – H₂O. †Estimated based on substituent addition.
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound characterized by its unique cyclopentathiophene structure and the presence of a cyanoacetyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 264.30 g/mol . The compound features a five-membered ring containing sulfur and carbon atoms, which is significant in determining its biological interactions.
1. Antimicrobial Properties
Research indicates that derivatives of the cyclopenta[b]thiophene framework, including this compound, exhibit notable antimicrobial and antifungal activities. These properties make them candidates for therapeutic applications against various microbial infections .
2. CNS Effects
Preliminary studies suggest that this compound may possess anticonvulsant and CNS antidepressant activities. These effects imply potential utility in treating neurological disorders, although further investigation is required to elucidate the mechanisms involved .
The biological activity of this compound may involve interactions with specific enzymes or receptors related to microbial resistance or neurological pathways. Understanding these interactions is crucial for developing this compound into a therapeutic agent .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | Similar thiophene core; methyl instead of ethyl | Antimicrobial properties |
| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | Carboxylic acid instead of ester | Potential anti-inflammatory effects |
| Ethyl 2-thioureido-thiophene derivatives | Contains thiourea functionality | Antifungal and antibacterial |
This comparison highlights the unique position of this compound within a class of compounds with diverse biological activities .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiophene derivatives similar to this compound. For instance:
- Antitumor Activity : A study evaluating various thiophene derivatives found that certain modifications led to enhanced antitumor activity, suggesting that structural variations can significantly influence biological outcomes .
- Antimalarial Activity : Research on related compounds has demonstrated promising antimalarial effects, indicating that the thiophene ring system could be pivotal in developing new treatments for malaria .
Q & A
Q. What are the standard synthetic routes for methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The compound can be synthesized via condensation reactions. A common method involves refluxing 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives with cyanoacetylating agents (e.g., cyanoacetic acid derivatives) in ethanol or 1,4-dioxane, using glacial acetic acid as a catalyst. Reaction monitoring via TLC or HPLC is recommended to optimize yield (typically 70–85%) .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding.
- X-ray crystallography for resolving stereochemical ambiguities (e.g., cyclopenta[b]thiophene ring conformation) .
- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹).
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (theoretical: ~293.3 g/mol) .
Q. What safety protocols are essential for handling this compound?
Based on structurally related thiophene derivatives:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation (GHS Category 2/2A).
- Work under fume hoods to mitigate respiratory risks (specific target organ toxicity, Category 3).
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling enhance understanding of this compound’s reactivity?
Q. What experimental strategies resolve contradictions in spectroscopic data?
Q. How does the compound’s stability vary under different pH conditions?
- Acidic conditions (pH < 3): Hydrolysis of the ester group may occur, forming carboxylic acid derivatives.
- Basic conditions (pH > 10): The cyanoacetyl group may undergo nucleophilic attack, leading to ring-opening reactions. Stability assays (e.g., accelerated degradation studies at 40°C) are recommended for kinetic analysis .
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
The electron-deficient thiophene core and electron-withdrawing cyanoacetyl group favor nucleophilic attack at the C-2 position. Kinetic studies (e.g., using Hammett plots) can quantify substituent effects on reaction rates .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
